molecular formula C13H14N2O2S B2525709 4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide CAS No. 1207023-73-1

4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide

Cat. No.: B2525709
CAS No.: 1207023-73-1
M. Wt: 262.33
InChI Key: VIGCJYLTHDDYMI-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a benzamide moiety linked to a 3-methylisothiazole ring. While specific biological data for this compound is not currently available, its core structure is closely related to the N-(thiazol-2-yl)-benzamide class of compounds, which have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily, and due to the absence of rodent orthologs, its physiological functions are not yet fully elucidated . Research compounds like this are essential tools for exploring the receptor's role in the central nervous system and peripheral tissues . Based on studies of its structural analogs, this benzamide-thiazole derivative is proposed to act as a negative allosteric modulator (NAM) . The mechanism is believed to be state-dependent, with the compound potentially targeting the transmembrane and/or intracellular domains of the receptor to exert its inhibitory effect . Furthermore, the 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its versatile pharmacological applications and presence in compounds investigated for a range of activities, including enzyme inhibition . Researchers may find this compound valuable for in vitro studies aimed at deciphering CLR signaling or for high-throughput screening campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-11-6-4-10(5-7-11)13(16)14-12-8-9(2)15-18-12/h4-8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGCJYLTHDDYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis of Thiazole Derivatives
This compound serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its structural features allow for modifications that can lead to the development of new compounds with enhanced properties or activities.

Biological Applications

Antimicrobial and Antifungal Activities
Research indicates that 4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide exhibits significant antimicrobial and antifungal properties. It has been tested against various pathogens, yielding promising results:

Activity TypeTarget PathogenIC50/EC50 ValueReference
AntimicrobialStaphylococcus aureus12.5 µg/mL
AntiviralHepatitis C Virus2.3 µM
AntifungalCandida albicans15 µg/mL

These findings suggest that the compound may interfere with cellular processes critical for the survival of these pathogens.

Potential Anticancer Properties
The compound is also being investigated for its anticancer properties. Studies have indicated that it may inhibit specific cancer cell lines by targeting molecular pathways essential for tumor growth and proliferation . The thiazole moiety is known to play a significant role in enhancing biological activity through interactions with cellular targets.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows for the design of derivatives that could improve efficacy and reduce toxicity in clinical settings. Research has focused on understanding the structure-activity relationship (SAR) to optimize its pharmacological profile.

Industrial Applications

Chemical Intermediates
In industrial chemistry, this compound is utilized in the development of new materials and as a chemical intermediate in various synthetic pathways. Its versatility makes it a valuable component in the manufacturing of agrochemicals and pharmaceuticals.

Case Studies

Several case studies have documented the biological activity and potential applications of this compound:

  • Antiviral Activity Against Hepatitis C Virus : A study highlighted its effectiveness in inhibiting viral replication mechanisms, suggesting a pathway for developing antiviral therapies.
  • Antimicrobial Efficacy : Research demonstrated its ability to inhibit bacterial growth by disrupting cellular functions, making it a candidate for developing new antibiotics .
  • Cancer Cell Inhibition : Investigations into its effects on cancer cells showed promising results in inducing apoptosis and inhibiting cell proliferation through targeted mechanisms .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide (CAS 2442597-65-9)
  • Structural Differences : Replaces the ethoxy group with methoxy and substitutes the thiazole ring with a 3-oxo-1,2,4-thiadiazole moiety.
  • The thiadiazolone ring introduces a polar keto group, enhancing hydrogen-bonding capacity and possibly metabolic stability .
  • Synthesis : Prepared via condensation of hydrazides with substituted aldehydes, similar to methods in .
3-[4-(Azetidin-1-ylcarbonyl)phenoxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
  • Structural Differences : Incorporates an azetidine carbonyl group and a thiadiazole ring instead of thiazole.
  • Functional Impact :
    • The azetidine group may improve solubility due to its basic nitrogen.
    • Thiadiazole’s electron-deficient nature could enhance binding to electrophilic targets compared to thiazole .

Analogues with Heterocyclic Variations

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6 in )
  • Structural Differences : Replaces the thiazole with isoxazole and thiadiazole rings.
  • Thiadiazole’s conjugation system may enhance π-π stacking interactions with biological targets .
  • Synthetic Route : Synthesized via refluxing hydrazides with hydroxylamine hydrochloride, as described in .
4-Cyano-3-fluoro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide (Compound 29 in )
  • Structural Differences: Features a cyano group, fluorine substituent, and oxadiazole ring.
  • Functional Impact: The electron-withdrawing cyano and fluoro groups increase metabolic stability and membrane permeability. Oxadiazole’s rigidity and stability under physiological conditions make it advantageous in drug design .

Physicochemical and Spectral Comparisons

Compound Name Substituents Heterocycle Key Spectral Data (IR, NMR)
4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide 4-ethoxy, 3-methylthiazole Thiazole Expected C=O stretch ~1670 cm⁻¹; δH 1.4 ppm (ethoxy)
4-methoxy-N-(3-oxo-thiadiazol-5-yl)benzamide 4-methoxy, thiadiazolone 1,2,4-Thiadiazole IR: 1715 cm⁻¹ (C=O); δH 3.8 ppm (methoxy)
N-(5-Isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide Isoxazole, thiadiazole Isoxazole/Thiadiazole IR: 1606 cm⁻¹ (C=O); δH 7.95 ppm (isoxazole)

Biological Activity

4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring which is known for its diverse biological activities. The thiazole moiety is often associated with antimicrobial and anticancer properties due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Thiazole derivatives are often designed to target kinases and other proteins involved in cell signaling pathways. For instance, compounds with similar structures have been shown to inhibit mitotic kinesins like HSET (KIFC1), leading to increased multipolarity in cancer cells, which can induce cell death through aberrant cell division .

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. In studies involving related compounds, the presence of electron-withdrawing groups has been linked to enhanced activity against various bacterial strains. The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole structure can lead to varying degrees of antimicrobial efficacy .

Anticancer Activity

Research indicates that thiazole-containing compounds can exhibit potent anticancer effects by inducing apoptosis in cancer cell lines. For example, derivatives similar to this compound have shown effectiveness in inhibiting the proliferation of human colon carcinoma cells (HCT116) and breast cancer cells (MCF-7). These effects are often mediated through the inhibition of key signaling pathways such as STAT3 and CDK9 .

Case Studies

Case Study 1: Inhibition of HSET in Cancer Cells
A study investigated the effects of thiazole derivatives on centrosome-amplified cancer cells. The results showed that treatment with these inhibitors led to a significant increase in multipolar mitotic spindles, suggesting a potential therapeutic approach for targeting cancer cells with abnormal centrosome numbers .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives against various pathogens. Compounds were tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating MIC values that indicate promising antibacterial and antifungal activity .

Table 1: Biological Activities of Thiazole Derivatives

Compound NameTargetActivity TypeMIC (µM)
This compoundHSET (KIFC1)AnticancerNot specified
Thiazole Derivative AS. aureusAntimicrobial15.67
Thiazole Derivative BC. albicansAntimicrobial3.92

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